molecular formula C6H7ClN2S B1288900 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride CAS No. 203792-25-0

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Cat. No.: B1288900
CAS No.: 203792-25-0
M. Wt: 174.65 g/mol
InChI Key: DUNNSMPSOCGFDV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS 203792-25-0) is a high-purity chemical compound offered for research and development purposes. This specialty chemical belongs to the class of thiophene derivatives, aromatic heterocyclic compounds that are highly valuable in medicinal chemistry and materials science . The molecular formula of the compound is C 6 H 7 ClN 2 S, and it has a molecular weight of 174.65 g/mol . Its structure features both an aminomethyl group and a carbonitrile group on the thiophene ring, making it a versatile building block for the synthesis of more complex molecules. As a rule, this product is intended for research applications and is not classified as a drug or approved for any form of human or veterinary use. Researchers are advised to handle this material with care and store it at room temperature . For specific handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNSMPSOCGFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619087
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-25-0
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203792-25-0
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Preparation Methods

Reaction with Chloroacetonitrile

  • Reagents : Thiophene derivative, chloroacetonitrile, and a base (e.g., sodium hydride or potassium carbonate).
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Procedure : The thiophene derivative is stirred with chloroacetonitrile in the chosen solvent at elevated temperatures. The reaction typically requires purification steps such as recrystallization or chromatography to isolate the desired product.

Multicomponent Reactions

Another approach involves multicomponent reactions that combine nitriles, sulfur sources, and amines to form thiophene derivatives. This method can provide a more efficient synthesis pathway by allowing multiple reactants to react simultaneously.

Industrial Production

For large-scale production, automated systems may be employed to control reaction parameters such as temperature and pressure, ensuring high yield and purity of the final product. Continuous flow processes are also utilized in industrial settings to enhance efficiency.

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride can undergo various chemical transformations:

Reaction Type Description Common Reagents
Oxidation Converts thiophene derivatives to sulfoxides or sulfones Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Converts cyano groups to amines Lithium aluminum hydride, catalytic hydrogenation
Substitution Nucleophilic substitution reactions Alkyl halides, acyl chlorides

Mechanism of Action

Research indicates that modifications to the thiophene ring or substituents can significantly affect biological activity and potency. The mechanism of action often involves interaction with biological targets such as enzymes or receptors.

After synthesis, purification techniques are critical for obtaining high-purity products:

  • Recrystallization : A common method where the crude product is dissolved in a suitable solvent at high temperatures and then slowly cooled to allow pure crystals to form.

  • Chromatography : Techniques such as column chromatography can be employed to separate components based on their affinity for the stationary phase.

Handling this compound requires adherence to safety protocols due to its classification as a hazardous material under Regulation (EC) No 1272/2008. Proper personal protective equipment (PPE) should be used when handling this compound, and safety data sheets (SDS) should be consulted for detailed handling instructions.

The preparation of this compound involves various synthetic strategies that can be tailored for laboratory or industrial applications. Understanding these methods and their respective purification techniques is essential for researchers working with this compound in medicinal chemistry and related fields.

Scientific Research Applications

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on core structure, substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Key Properties
4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride Thiophene 2-CN, 4-CH₂NH₂·HCl ~C₆H₅ClN₂S High aqueous solubility (HCl salt), reactive CN group, stable under acidic conditions
2-Thiophenecarbonitrile Thiophene 2-CN C₅H₃NS Low polarity, limited aqueous solubility; used in organic synthesis
4-Aminothiophene derivatives Thiophene 4-NH₂ (varies: 5-Br, 3-F, etc.) Varies (e.g., C₅H₄N₂S) Moderate solubility; applications in agrochemicals and polymers
4-(Aminomethyl)-2-methoxyphenol hydrochloride Phenol 2-OCH₃, 4-CH₂NH₂·HCl C₈H₁₀ClNO₂ High solubility (HCl salt), used in vanilloid receptor ligands
4-(Aminomethyl)-5-chloro-N-methylthiophene-2-carbonyl (analog) Thiophene 2-CO, 4-CH₂NH₂, 5-Cl, N-CH₃ C₇H₁₀Cl₂N₂OS Chlorine substituent enhances lipophilicity; methyl group alters reactivity

Key Research Findings

Solubility and Stability: The hydrochloride salt in this compound significantly improves aqueous solubility compared to non-salt forms like 2-thiophenecarbonitrile, enabling broader use in biological assays . Phenol-based analogs (e.g., 4-(Aminomethyl)-2-methoxyphenol hydrochloride) exhibit similar solubility benefits but differ in electronic properties due to the aromatic ring system .

Reactivity: The carbonitrile group in the target compound facilitates nucleophilic substitutions, whereas carbonyl or methoxy substituents in analogs (e.g., 4-(Aminomethyl)-5-chloro-N-methylthiophene-2-carbonyl) may favor electrophilic reactions . Chlorine or bromine substituents (e.g., in 4-amino-5-bromothiophene) increase steric hindrance and alter binding affinities in drug-receptor interactions .

Applications: Pharmaceuticals: The target compound’s aminomethyl group is critical for forming amine-linked prodrugs, while phenol-based derivatives are explored in neurological therapeutics . Material Science: Thiophene derivatives without hydrochloride salts (e.g., 2-thiophenecarbonitrile) are used in conductive polymers due to their π-conjugated systems .

Biological Activity

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a thiophene derivative with the molecular formula C₆H₇ClN₂S and a molecular weight of approximately 174.65 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes an amino group and a carbonitrile functional group, making it a versatile building block in various scientific applications.

The compound can be synthesized through several methodologies, typically involving the reaction of thiophene derivatives with chloroacetonitrile in solvents like dimethylformamide at elevated temperatures. The resulting product can be purified using recrystallization or chromatography techniques. The molecular structure can be analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help identify functional groups and confirm purity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes or receptors. The presence of the amino and carbonitrile groups allows for diverse reactivity, including potential hydrolysis to form carboxylic acids or participation in acylation and alkylation reactions. These interactions may lead to significant antiproliferative effects against various cancer cell lines.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit promising biological activities, particularly in cancer research. For instance, studies have shown that thiophene derivatives can inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to significant antiproliferative effects in cancer cell lines.

Case Studies

  • Antiproliferative Activity : A study found that similar thiophene compounds demonstrated IC₅₀ values ranging from 2.6 to 18 nM against various human cancer cell lines, indicating strong potential for therapeutic applications .
  • Mechanism Insights : Research on related compounds revealed that modifications in the thiophene ring significantly affect biological activity. For example, the introduction of specific substituents at particular positions on the thiophene ring enhanced antiproliferative potency .
  • In Vivo Efficacy : In animal models, certain derivatives showed substantial inhibition of tumor growth, suggesting that these compounds may be effective in treating cancers such as osteosarcoma .

Data Table: Biological Activity Comparison

Compound NameIC₅₀ (nM)TargetNotes
This compoundTBDTubulin (colchicine site)Potential inhibitor of microtubule polymerization
Compound 3c (related thiophene)2.6Various cancer cell linesMore potent than CA-4 against FM3A cells
Compound 3a (related thiophene)0.78Murine leukemia L1210Significant antiproliferative activity
Compound 3e (related thiophene)12Cervical carcinoma HeLaEffective across multiple cell lines

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)thiophene-2-carbonitrile hydrochloride, and how can purity be optimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 2-(aminomethyl)-5-(4-chlorophenyl)thiophene hydrochloride are synthesized via coupling reactions under anhydrous conditions (e.g., CH₂Cl₂) with reagents like succinic anhydride . Purity optimization includes:

  • Purification: Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) to separate byproducts .
  • Characterization: IR for functional groups (C≡N, C=O), ¹H/¹³C NMR for structural confirmation, and HRMS for molecular weight validation .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

Answer:

  • Solvent Selection: Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in assay buffers.
  • Stability Testing: Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) to ensure compound integrity .

Advanced Research Questions

Q. How can structural modifications of the thiophene core enhance biological activity, and what methodologies validate these changes?

Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to modulate electronic effects, as seen in analogs like 5-(4-chlorophenyl)thiophene derivatives .
  • Validation:
    • In vitro assays: Test antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) assays .
    • Computational modeling: Perform DFT calculations to correlate substituent effects with reactivity or binding affinity .

Q. How can conflicting NMR/IR data for this compound be resolved during characterization?

Answer:

  • Deuterated Solvents: Ensure complete deuteration to avoid solvent peaks masking signals .

  • Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that may cause unexpected peaks .

  • Alternative Techniques: X-ray crystallography (if crystalline) for unambiguous structure determination, as applied to related cyclohexenecarbonitrile derivatives .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
  • Molecular Docking: Use software like AutoDock to predict binding modes with target enzymes (e.g., cytochrome P450 isoforms) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to validate docking predictions .

Methodological Considerations

Q. What precautions are critical when handling this compound due to its reactive functional groups?

Answer:

  • Moisture Sensitivity: Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the nitrile group .
  • Safety Protocols: Refer to SDS guidelines for carbonitrile derivatives, including PPE (gloves, goggles) and fume hood use .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

Answer:

  • Library Design: Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, halogens) at the 4- and 5-positions .
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Data Interpretation and Reproducibility

Q. How should discrepancies in biological activity between batches be investigated?

Answer:

  • Batch Comparison: Analyze purity (HPLC), stereochemistry (chiral HPLC), and crystallinity (PXRD) across batches .
  • Biological Replicates: Repeat assays with independent batches to rule out experimental variability .

Q. What analytical techniques are recommended for detecting degradation products during long-term stability studies?

Answer:

  • Accelerated Stability Testing: Expose samples to heat/humidity (40°C/75% RH) and monitor degradation via LC-MS/MS .
  • Mass Fragmentation: Compare degradation product spectra with synthetic standards to identify breakdown pathways .

Advanced Characterization

Q. How can researchers validate the protonation state of the aminomethyl group in different pH environments?

Answer:

  • pH-Dependent NMR: Acquire ¹H NMR spectra in D₂O at varying pH to observe chemical shift changes in the -NH₃⁺ group .
  • Potentiometric Titration: Measure pKa values to determine protonation equilibria .

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